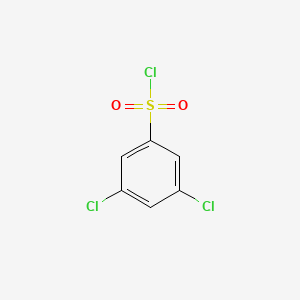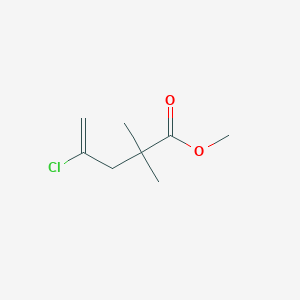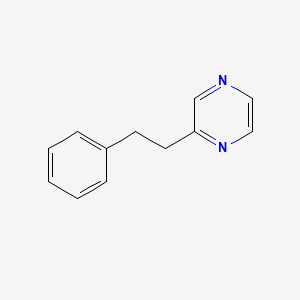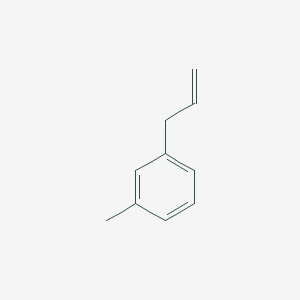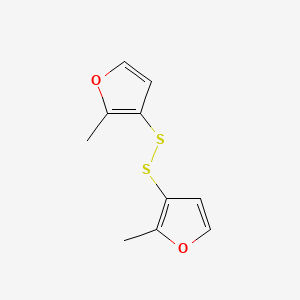![molecular formula C10H11ClO4S B1297618 Ethyl [(4-chlorophenyl)sulfonyl]acetate CAS No. 3636-65-5](/img/structure/B1297618.png)
Ethyl [(4-chlorophenyl)sulfonyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [(4-chlorophenyl)sulfonyl]acetate is a chemical compound belonging to the class of sulfonyl compounds. It is characterized by the presence of an ethyl ester group, a sulfonyl group, and a 4-chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl [(4-chlorophenyl)sulfonyl]acetate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the ethyl acetate acts as the nucleophile, attacking the sulfonyl chloride to form the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Ethyl [(4-chlorophenyl)sulfonyl]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of sulfonamide or sulfonothioester derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols, typically in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Sulfonamide or Sulfonothioester Derivatives: Formed from nucleophilic substitution reactions.
Sulfide: Formed from reduction reactions.
Carboxylic Acid and Ethanol: Formed from hydrolysis reactions.
Scientific Research Applications
Ethyl [(4-chlorophenyl)sulfonyl]acetate finds applications in various scientific research fields:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Agricultural Studies: Explored for its potential use in the development of agrochemicals.
Industrial Research: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl [(4-chlorophenyl)sulfonyl]acetate involves its reactivity with nucleophiles and reducing agents. The sulfonyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The ester group can undergo hydrolysis, leading to the formation of carboxylic acid and ethanol. These reactions are facilitated by the electronic properties of the 4-chlorophenyl group, which can influence the reactivity of the compound .
Comparison with Similar Compounds
Ethyl [(4-chlorophenyl)sulfonyl]acetate can be compared with other sulfonyl compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl [(4-methylphenyl)sulfonyl]acetate: Similar structure but with a 4-methylphenyl group instead of a 4-chlorophenyl group.
Ethyl [(4-bromophenyl)sulfonyl]acetate: Similar structure but with a 4-bromophenyl group instead of a 4-chlorophenyl group.
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)sulfonylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-2-15-10(12)7-16(13,14)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBFOPDOLZURHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339927 |
Source


|
| Record name | ethyl 2-[(4-chlorophenyl)sulfonyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3636-65-5 |
Source


|
| Record name | ethyl 2-[(4-chlorophenyl)sulfonyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
